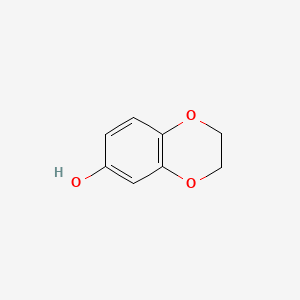

![molecular formula C8H8O3 B134771 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol CAS No. 10288-72-9](/img/structure/B134771.png)

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPZCGJRCAALLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429325 | |

| Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10288-72-9 | |

| Record name | 2,3-dihydrobenzo[b][1,4]dioxin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1,4-benzodioxin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,3-Dihydrobenzo[b]dioxin-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrobenzo[b]dioxin-6-ol, also known as 6-hydroxy-1,4-benzodioxane, is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique scaffold, combining a catechol-derived dioxane ring with a phenolic hydroxyl group, imparts a range of valuable chemical properties and biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and reactivity of 2,3-Dihydrobenzo[b]dioxin-6-ol, with a focus on its applications in drug discovery and development.

Introduction: The Significance of the Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its presence often confers favorable pharmacokinetic properties, including metabolic stability and enhanced bioavailability.[2] The fusion of the dioxane ring to a benzene core creates a rigid, yet three-dimensional structure that can effectively interact with biological targets. The addition of a hydroxyl group at the 6-position, as in 2,3-Dihydrobenzo[b]dioxin-6-ol, provides a key reactive handle for further chemical modification and introduces the potential for hydrogen bonding interactions with target proteins. This combination of features makes 2,3-Dihydrobenzo[b]dioxin-6-ol a highly sought-after intermediate for the synthesis of novel therapeutic agents.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2,3-Dihydrobenzo[b]dioxin-6-ol are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | [4][5] |

| Molecular Weight | 152.15 g/mol | [4][5] |

| CAS Number | 10288-72-9 | [4][6] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | 63.72 °C | [6] |

| Boiling Point | 266.39 °C, 291.4°C | [2][6] |

| Density | 1.2 g/cm³ | [6] |

| Water Solubility | 2161.15 mg/L | [6] |

| LogP (XLogP3) | 1.1 | [4][5] |

| Hydrogen Bond Donors | 1 | [4][5] |

| Hydrogen Bond Acceptors | 3 | [4][5] |

| Topological Polar Surface Area | 38.7 Ų | [4][5] |

Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol

The synthesis of 2,3-Dihydrobenzo[b]dioxin-6-ol is most commonly achieved through a Baeyer-Villiger oxidation of the corresponding aldehyde, 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde. This precursor can be synthesized from 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane.[7]

Synthesis of the Precursor: 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde

This initial step involves a Williamson ether synthesis to form the dioxane ring.

Caption: Synthesis of the aldehyde precursor.

Experimental Protocol:

-

To a solution of 3,4-dihydroxybenzaldehyde in a suitable solvent such as DMF, add an excess of 1,2-dibromoethane and a base (e.g., potassium carbonate).[7]

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).[8]

-

After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde.

Baeyer-Villiger Oxidation to 2,3-Dihydrobenzo[b]dioxin-6-ol

The aldehyde is then oxidized to the corresponding formate ester, which is subsequently hydrolyzed to the desired phenol.

Caption: Baeyer-Villiger oxidation workflow.

Experimental Protocol:

Method A: Using m-Chloroperoxybenzoic acid (mCPBA) [4]

-

Dissolve 2,3-dihydro-benzo[4][9]dioxine-6-carboxaldehyde in dichloromethane.[4]

-

Add m-chloroperoxybenzoic acid (mCPBA) to the solution.[4]

-

Heat the suspension to 50 °C and stir for 16 hours.[4]

-

After the reaction is complete, add a saturated sodium bicarbonate solution and extract with dichloromethane.[4]

-

The subsequent hydrolysis of the intermediate formate ester can be achieved by stirring with a base like sodium hydroxide, followed by acidification with hydrochloric acid to yield 2,3-dihydro-benzo[4][9]dioxin-6-ol.[2]

Method B: Using Potassium Permanganate [7]

-

Add the product from the previous step (2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde) to water and heat to 70-80 °C.[7]

-

Slowly add an aqueous solution of potassium permanganate to the reaction mixture.[7]

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.[7]

-

After cooling, make the solution alkaline with 10% KOH solution and filter.[7]

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.[7]

-

Filter the white solid, wash with water, and dry to obtain 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid. Correction: This method as described in the source leads to the carboxylic acid, not the phenol. The Baeyer-Villiger oxidation is the correct route to the phenol.

Spectral Characterization

The identity and purity of 2,3-Dihydrobenzo[b]dioxin-6-ol are confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of 2,3-Dihydrobenzo[b]dioxin-6-ol is expected to show characteristic absorptions for the hydroxyl group, the aromatic ring, and the ether linkages.

-

O-H Stretch: A broad peak is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

Aromatic C-H Stretch: Peaks will appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks from the dioxane ring will be observed just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Ether Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.

-

Aromatic Protons: The three protons on the benzene ring will appear as a multiplet in the aromatic region (typically δ 6.5-7.5 ppm).

-

Dioxane Protons: The four protons on the dioxane ring will likely appear as a multiplet around δ 4.2-4.3 ppm.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule.

-

Aromatic Carbons: Peaks in the region of δ 110-160 ppm. The carbon attached to the hydroxyl group and the carbons attached to the ether oxygens will be shifted downfield.

-

Dioxane Carbons: Peaks corresponding to the two methylene carbons in the dioxane ring will be found in the aliphatic region, typically around δ 60-70 ppm.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M+) at m/z = 152. The fragmentation pattern will likely involve the loss of fragments from the dioxane ring and potentially the hydroxyl group.

Chemical Reactivity

The reactivity of 2,3-Dihydrobenzo[b]dioxin-6-ol is governed by the phenolic hydroxyl group and the electron-rich aromatic ring.

Reactions of the Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, including:

-

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

-

Williamson Ether Synthesis: Deprotonation with a strong base followed by reaction with an electrophile.[10]

Electrophilic Aromatic Substitution

The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[11] This allows for the introduction of various functional groups onto the aromatic ring at the positions ortho and para to the hydroxyl group. Common electrophilic substitution reactions include:

-

Halogenation: Reaction with halogens (e.g., Br₂) to introduce halogen atoms onto the ring.[10]

-

Nitration: Reaction with nitric acid to introduce a nitro group.

-

Friedel-Crafts Acylation and Alkylation: Introduction of acyl and alkyl groups, respectively.

Applications in Drug Discovery and Development

The 2,3-dihydrobenzo[b]dioxin scaffold is a key component in a variety of pharmacologically active molecules.

-

PARP1 Inhibitors: Derivatives of 2,3-dihydrobenzo[b]dioxine have been investigated as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), an important target in cancer therapy.[12][13]

-

B-Raf Kinase Inhibitors: Novel pyrazole derivatives containing the 2,3-dihydrobenzo[b][4][9]dioxin moiety have shown significant inhibitory activity against B-Raf kinase, a target in melanoma treatment.[8]

-

Dopamine Receptor Ligands: The scaffold has been incorporated into ligands for dopamine receptors, which are implicated in various neurological and psychiatric disorders.[14]

-

Enzyme Inhibitors: Sulfonamide-acetamide derivatives synthesized from the amine analogue of 2,3-Dihydrobenzo[b]dioxin-6-ol have been evaluated as inhibitors of enzymes like α-glucosidase and acetylcholinesterase.[9][15]

Safety and Handling

2,3-Dihydrobenzo[b]dioxin-6-ol is classified as an irritant.[4] It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[7][15]

Conclusion

2,3-Dihydrobenzo[b]dioxin-6-ol is a valuable and versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. Its well-defined chemical properties, accessible synthesis, and proven utility as a scaffold for biologically active molecules make it a compound of high interest to researchers in academia and the pharmaceutical industry. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective application in the development of novel therapeutics and other advanced materials.

References

- PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9115273]

-

MySkinRecipes. 2,3-Dihydrobenzo[b][4][9]dioxin-6-ol. [URL: Not available]

-

Benchchem. 2,3-Dihydrobenzo[b][4][9]dioxin-6-ol. [URL: Not available]

- SciELO. Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin- 6- yl[(4-methylphenyl) sulfonyl]amino}. [URL: https://www.scielo.br/j/bjps/a/wcn4Qk4L4K8jY4nQzXy4Y4x/?lang=en]

- Sigma-Aldrich. SAFETY DATA SHEET. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/900208]

- Google Patents. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound. [URL: https://patents.google.

-

PubMed. Design, Modification and 3D QSAR Studies of Novel 2,3-dihydrobenzo[b][4][9]dioxin-containing 4,5-dihydro-1H-pyrazole Derivatives as Inhibitors of B-Raf Kinase. [URL: https://pubmed.ncbi.nlm.nih.gov/22985962/]

-

NIH. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][4][9]dioxin-6-yl)prop-2-en-1-one. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8336151/]

- RSC Publishing. An innovative synthesis pathway to benzodioxanes: the peculiar reactivity of glycerol carbonate and catechol. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/gc/c3gc40187a]

- TSI Journals. Chemistry and pharmacology of benzodioxanes. [URL: https://www.tsijournals.com/articles/chemistry-and-pharmacology-of-benzodioxanes.pdf]

-

Chemchart. 2,3-dihydrobenzo[b][4][9]dioxin-6-ol (10288-72-9). [URL: https://www.chemchart.com/cas/10288-72-9]

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/store/msds?partNumber=CC01301CB&productDescription=2%2C3-DIHYDRO-1%2C4-BENZODIOXINE-6-CARBOXYLIC+ACID%2C+97%25%2C+MAYBRIDGE&vendorId=VN00033897&countryCode=US&language=en]

-

PubMed. 1-(2,3-Dihydrobenzo[ b][4][9]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine. [URL: https://www.ncbi.nlm.nih.gov/books/NBK143575/]

- GeeksforGeeks. Chemical reactions of Alcohols, Phenols and Ethers. [URL: https://www.geeksforgeeks.org/chemical-reactions-of-alcohols-phenols-and-ethers/]

-

NIH. Synthesis of 2,3-dihydrobenzo[b][4][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7522300/]

-

PubMed. Synthesis of 2,3-dihydrobenzo[b][4][9]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4][9]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/32652410/]

-

Sigma-Aldrich. Methyl 3-(2,3-dihydrobenzo[b][4][9]dioxin-6-yl)-1-phenyl-1H-pyrazole-5-carboxylate. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/jrd0306]

- Organic Syntheses Procedure. 8. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0366]

- Save My Exams. Reactions of Phenol. [URL: https://www.savemyexams.com/a-level/chemistry/cie/22/revision-notes/21-aromatic-chemistry/21-2-phenols/21-2-2-reactions-of-phenol/]

- Chemistry LibreTexts. 17.10: Reactions of Phenols. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.10%3A_Reactions_of_Phenols]

-

Chemchart. 2,3-dihydrobenzo[b][4][9]dioxin-6-ol (10288-72-9). [URL: https://www.chemchart.com/cas/10288-72-9]

-

BLDpharm. 22013-33-8|2,3-Dihydrobenzo[b][4][9]dioxin-6-amine. [URL: https://www.bldpharm.com/products/22013-33-8.html]

- ResearchGate. FT-IR spectra of PCDDs and dibenzo-p-dioxin (D-p-D). [URL: https://www.researchgate.

- CAS Common Chemistry. 2,3-Dihydro-1,4-benzodioxin-6,7-diol. [URL: https://commonchemistry.cas.org/detail?cas_rn=90111-35-6]

-

CookeChem. 2,3-Dihydrobenzo[b][4][9]dioxin-6-amine , 96% , 22013-33-8. [URL: https://www.cookechem.com/cas-22013-33-8]

-

PubChem. N-(2,3-dihydrobenzo[b][4][9]dioxin-6-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4093573]

-

angenechemical.com. 2,3-Dihydrobenzo[b][4][9]dioxin-6-amine(CAS# 22013-33-8 ). [URL: https://www.angenechemical.com/product/22013-33-8]

- Thermo Fisher Scientific. Aldrich FT-IR Collection Edition II. [URL: https://www.thermofisher.

- PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9115273]

- SpectraBase. 2,3-dihydro-1,4-benzodioxin-6-sulfonamide. [URL: https://spectrabase.com/spectrum/I1H47cZBjvS]

-

Parchem. (2,3-Dihydrobenzo[B][4][9]Dioxin-6-Yl)Methanol. [URL: https://www.parchem.com/chemical-supplier-distributor/(2,3-Dihydrobenzo-B-1,4-Dioxin-6-Yl)Methanol-039270-39-8.aspx]

-

CymitQuimica. 2,3-DIHYDROBENZO[B][4][9]DIOXIN-6-OL. [URL: https://www.cymitquimica.com/base/files/product_documents/DA008692_2_DOCUMENT_1.pdf]

- docbrown.info. infrared spectrum of benzoic acid. [URL: https://www.docbrown.info/page06/IRspec/benzoicacidIR.gif]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-HYDROXY-1,4-BENZODIOXANE | 10288-72-9 [chemicalbook.com]

- 5. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,3-dihydrobenzo[b][1,4]dioxin-6-ol (10288-72-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 10. tsijournals.com [tsijournals.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 13Carbon NMR [chem.ch.huji.ac.il]

- 15. scielo.br [scielo.br]

2,3-Dihydrobenzo[b]dioxin-6-ol mechanism of action

An In-depth Technical Guide to the Mechanistic Landscape of 2,3-Dihydrobenzo[b]dioxin-6-ol Derivatives in Drug Discovery

Authored by a Senior Application Scientist

Preamble: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be elaborated to interact with a variety of biological targets – is a cornerstone of modern drug discovery. 2,3-Dihydrobenzo[b]dioxin-6-ol has emerged as one such versatile scaffold. While the inherent mechanism of action of the parent molecule is not extensively characterized, its true value lies in its role as a foundational building block for a diverse array of pharmacologically active compounds.[1][2] This guide provides a comprehensive exploration of the mechanisms of action of key derivatives of 2,3-dihydrobenzo[b]dioxin-6-ol, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, structure-activity relationships, and the intricate molecular interactions that underpin the therapeutic potential of these compounds.

Part 1: The 2,3-Dihydrobenzo[b]dioxin Core: A Gateway to Diverse Bioactivity

The 2,3-dihydrobenzo[b]dioxin moiety, with its fused aromatic and dioxin rings, offers a unique combination of structural rigidity and synthetic tractability. The hydroxyl group at the 6-position provides a convenient handle for further chemical modifications, allowing for the exploration of a vast chemical space.[1] This has led to the development of derivatives with activities spanning the central nervous system, oncology, and beyond.

Physicochemical Properties of the Scaffold

A foundational understanding of the parent molecule is crucial for appreciating its role in drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | PubChem[3] |

| Molecular Weight | 152.15 g/mol | PubChem[3] |

| XLogP3 | 1.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

These properties highlight a molecule with a favorable balance of hydrophilicity and lipophilicity, a desirable starting point for developing orally bioavailable drugs.

Part 2: Mechanisms of Action of Key Derivatives

The true pharmacological story of 2,3-dihydrobenzo[b]dioxin-6-ol is told through its derivatives. Here, we explore the major therapeutic areas where this scaffold has made a significant impact.

Central Nervous System: Modulators of Serotonergic and Dopaminergic Pathways

A significant body of research has focused on the development of 2,3-dihydrobenzo[b]dioxin derivatives as agents targeting neuropsychiatric disorders.

2.1.1. Dual 5-HT1A Receptor Agonists and Serotonin Transporter (SERT) Inhibitors for Depression

Several studies have reported the synthesis and evaluation of derivatives that exhibit a dual mechanism of action, acting as both 5-HT1A receptor agonists and serotonin transporter (SERT) inhibitors.[4][5] This dual activity is believed to offer a synergistic antidepressant effect with a potentially faster onset of action and an improved side-effect profile compared to selective serotonin reuptake inhibitors (SSRIs).

One notable example is a series of 2,3-dihydrobenzo[b][1][5]dioxin- and indolealkylamine derivatives. The lead compound from this series demonstrated high binding affinities for both the 5-HT1A receptor (Ki = 96 nM) and SERT (Ki = 9.8 nM).[4] In preclinical models, this compound exhibited greater antidepressant efficacy than fluoxetine.[4]

Caption: Dual mechanism of antidepressant derivatives.

2.1.2. Dopamine D4 Receptor Antagonists for Schizophrenia

The dopamine D4 receptor is a key target in the treatment of schizophrenia, particularly the negative symptoms and cognitive deficits.[6][7] Derivatives of 2,3-dihydrobenzo[b]dioxin have been developed as potent and selective D4 receptor antagonists. For instance, 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine was identified as a potent D4 antagonist with over 1,100-fold selectivity over D2 and D3 receptors.[6][7] This high selectivity is crucial for minimizing the extrapyramidal side effects associated with less selective antipsychotics.

Oncology: PARP1 Inhibition for Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the repair of single-strand DNA breaks.[8] Inhibiting PARP1 in cancer cells with deficient homologous recombination repair, such as those with BRCA mutations, leads to synthetic lethality and cell death. The 2,3-dihydrobenzo[b]dioxin scaffold has been successfully employed to develop potent PARP1 inhibitors.[1][8]

Through high-throughput virtual screening and subsequent chemical modifications, a derivative, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][5]oxazine-8-carboxamide, was identified with an IC₅₀ of 0.082 μM against PARP1.[8]

Caption: Workflow for determining PARP1 inhibition.

Part 3: Synthetic Methodologies and Experimental Protocols

The synthesis of 2,3-dihydrobenzo[b]dioxin-6-ol and its derivatives is a key aspect of their development.

Synthesis of the Core Scaffold: 2,3-Dihydrobenzo[b]dioxin-6-ol

The parent compound can be synthesized through various routes, often starting from catechol or its derivatives. A common method involves the reaction of 4-bromocatechol with 1,2-dibromoethane followed by functional group manipulations.

Protocol: Synthesis of a Chalcone Derivative

Chalcones derived from 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)ethan-1-one have been investigated for their biological activities.[9]

Step-by-Step Methodology:

-

Friedel-Crafts Acylation: Prepare 1-(2,3-dihydrobenzo[1][5]dioxin-6-yl)ethanone by the Friedel-Crafts acylation of benzo[1][5]dioxane.[9]

-

Claisen-Schmidt Condensation:

-

Isolation and Purification:

-

Refrigerate the reaction mixture overnight to facilitate precipitation.[9]

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

-

Part 4: Future Perspectives and Conclusion

The 2,3-dihydrobenzo[b]dioxin-6-ol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological targets that its derivatives can modulate underscore its importance in medicinal chemistry. Future research is likely to expand into other therapeutic areas, such as anti-inflammatory and antimicrobial agents. The exploration of more complex derivatives and the use of computational modeling will undoubtedly unlock new pharmacological potentials of this privileged structure.

This guide has provided a comprehensive overview of the known mechanisms of action of key derivatives of 2,3-dihydrobenzo[b]dioxin-6-ol, highlighting its significance as a versatile scaffold in drug discovery. The detailed protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon the existing knowledge and develop the next generation of therapeutics based on this remarkable molecular framework.

References

-

Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1][5]dioxin- and indolealkylamine derivatives as potential antidepressants . PubMed. Available at: [Link]

-

2,3-Dihydro-1,4-benzodioxin-6-ol . PubChem. Available at: [Link]

-

Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1][5]dioxine derivatives as potential antidepressants . PubMed. Available at: [Link]

-

Synthesis of 2,3-dihydrobenzo[b][1][5]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][5]oxazine-8-carboxamide derivatives as PARP1 inhibitors . PubMed. Available at: [Link]

-

The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)prop-2-en-1-one . National Institutes of Health. Available at: [Link]

-

2,3-Dihydrobenzo[b][1][5]dioxin-6-ol . MySkinRecipes. Available at: [Link]

-

1-(2,3-Dihydrobenzo[ b][1][5]dioxin-6-yl) . PubMed. Available at: [Link]

-

1-(2,3-Dihydrobenzo[b][1][5]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine . National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol [myskinrecipes.com]

- 3. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin- and indolealkylamine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1,4]dioxine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2,3-Dihydrobenzo[b]dioxin-6-ol

An In-depth Technical Guide on the Biological Activity of the 2,3-Dihydrobenzo[b]dioxin Scaffold

Abstract

The 2,3-dihydrobenzo[b][1][2]dioxin moiety is a prominent heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][3] While the parent molecule, 2,3-Dihydrobenzo[b]dioxin-6-ol, is primarily recognized as a key synthetic intermediate, its structural framework is integral to numerous derivatives exhibiting significant pharmacological properties. This technical guide provides a comprehensive overview of the diverse biological activities associated with this scaffold, with a focus on its applications in oncology, neuropharmacology, and anti-inflammatory research. We will delve into the mechanisms of action, structure-activity relationships, and key experimental data for prominent derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.

The 2,3-Dihydrobenzo[b]dioxin Core: A Foundation for Bioactivity

Chemical Identity of 2,3-Dihydrobenzo[b]dioxin-6-ol

2,3-Dihydrobenzo[b]dioxin-6-ol, also known as 6-Hydroxy-1,4-benzodioxane, is an organic compound with the molecular formula C₈H₈O₃.[4] Its structure features a benzene ring fused to a 1,4-dioxane ring, with a hydroxyl group attached to the benzene ring. This arrangement provides a unique combination of aromatic and heterocyclic properties, making it a valuable precursor in organic synthesis.

Table 1: Physicochemical Properties of 2,3-Dihydrobenzo[b]dioxin-6-ol

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | PubChem[4] |

| Molecular Weight | 152.15 g/mol | PubChem[4] |

| CAS Number | 10288-72-9 | PubChem[4] |

| Boiling Point | 291.4°C | MySkinRecipes[3] |

| Appearance | Not specified, likely a solid at room temperature | General chemical knowledge |

A Versatile Scaffold in Medicinal Chemistry

The true potential of 2,3-Dihydrobenzo[b]dioxin-6-ol lies in its utility as a versatile intermediate for creating more complex molecules with therapeutic potential.[1] The benzodioxane core is a key feature in the design of compounds with specific biological activities.[1] Its structural resemblance to benzodioxole derivatives contributes to metabolic stability and can enhance the bioavailability of drug candidates.[3] The following sections will explore the diverse biological activities that have been achieved through the chemical modification of this core structure.

Anticancer Activities of 2,3-Dihydrobenzo[b]dioxin Derivatives

The 2,3-dihydrobenzo[b]dioxin scaffold has been successfully employed in the development of potent anticancer agents targeting various mechanisms of cancer cell proliferation and survival.

PARP1 Inhibition

Poly(ADP-ribose)polymerase 1 (PARP1) is a crucial enzyme in the repair of single-strand DNA breaks, making it a significant target for anticancer therapies.[5] A derivative of 2,3-dihydrobenzo[b]dioxin, specifically 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified as a lead compound for the development of potent PARP1 inhibitors.[1][5]

Through high-throughput virtual screening of a small molecule library, 2,3-dihydro-1,4-benzodioxine-5-carboxamide (compound 4 in the study) was identified as a promising PARP1 inhibitor.[5] This led to further chemical modifications and scaffold hopping, resulting in the identification of even more potent inhibitors.[5]

Table 2: PARP1 Inhibitory Activity of 2,3-Dihydrobenzo[b]dioxin Derivatives

| Compound | Structure | IC₅₀ (µM) |

| 3 | (Structure not provided) | 12 |

| 4 | 2,3-dihydro-1,4-benzodioxine-5-carboxamide | 5.8 |

| 10 | (Structure not provided) | 0.88 |

| 49 | (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide | 0.082 |

| Data sourced from a study on PARP1 inhibitors.[5] |

The discovery of these potent PARP1 inhibitors involved a multi-step process beginning with computational screening and culminating in chemical synthesis and enzymatic assays.

Caption: Workflow for the discovery of PARP1 inhibitors.

The inhibitory activity of the synthesized compounds against PARP1 was determined using a recombinant enzyme assay. While the specific protocol details are proprietary to the research, a general methodology for such an assay is as follows:

-

Preparation of Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD⁺ (the substrate for PARP1), and the test compounds are prepared in an appropriate buffer.

-

Reaction Incubation: The PARP1 enzyme is incubated with activated DNA and the test compound at various concentrations for a specified time at 37°C.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of NAD⁺.

-

Detection of PARP Activity: The activity of PARP1 is measured by quantifying the amount of poly(ADP-ribose) (PAR) produced. This can be done using various methods, such as ELISA-based assays with anti-PAR antibodies or by measuring the consumption of NAD⁺.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by plotting the percentage of inhibition against the compound concentration.

Tubulin Polymerization Inhibition

Certain derivatives of 2,3-dihydrobenzo[b]dioxin have demonstrated potent anti-cancer activity by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[6][7]

A study on a library of substituted phenylacrylonitrile analogs incorporating the 2,3-dihydrobenzo[b][1][2]dioxin-6-yl moiety revealed a particularly potent compound, designated as 3j .[6][7] This compound exhibited growth inhibitory (GI₅₀) values of less than 100 nM against a wide range of human cancer cell lines.[6][7] Further investigation showed that compound 3j inhibits tubulin polymerization, and molecular docking studies suggest that it binds to the colchicine-binding site at the dimer interface of tubulin.[6][7]

Table 3: Growth Inhibitory (GI₅₀) Data for Selected Phenylacrylonitrile Analogs

| Compound | Average GI₅₀ (µM) | Cell Line Panel |

| 3h | >100 | 60 human cancer cell lines |

| 3i | >100 | 60 human cancer cell lines |

| 3j | <0.1 | 60 human cancer cell lines |

| DMU-212 (Control) | 3.5 | 60 human cancer cell lines |

| Data from a study on phenylacetonitrile analogs.[6][7] |

The effect of the compounds on tubulin polymerization can be assessed using an in vitro assay. A standard protocol is outlined below:

-

Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., MES or PIPES buffer with Mg²⁺ and GTP), and the test compound at various concentrations.

-

Initiation of Polymerization: The reaction is initiated by increasing the temperature to 37°C.

-

Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle only). The concentration of the compound that inhibits polymerization by 50% (IC₅₀) can be determined.

B-Raf Kinase Inhibition

Derivatives of 2,3-dihydrobenzo[b]dioxin have also been investigated as inhibitors of B-Raf kinase, a key enzyme in the MAPK/ERK signaling pathway that is often mutated in melanoma.[8]

Two series of novel 2,3-dihydrobenzo[b]dioxin-containing pyrazole derivatives were synthesized and evaluated for their B-Raf inhibitory and anti-proliferative activities.[8] Compound C14 ((3-(4-bromophenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)methanone) emerged as the most potent, with an IC₅₀ of 0.11 µM against B-Raf(V600E) and a GI₅₀ of 0.58 µM against the WM266.4 human melanoma cell line.[8]

Caption: Inhibition of the B-Raf signaling pathway.

Neuropharmacological Activities

The 2,3-dihydrobenzo[b]dioxin scaffold has proven to be a valuable template for the design of agents targeting the central nervous system, particularly for the treatment of depression and other neuropsychiatric disorders.

Antidepressant Activity through Serotonin System Modulation

Derivatives of 2,3-dihydrobenzo[b]dioxin have been synthesized as dual-acting ligands for the serotonin (5-HT) system, exhibiting high affinities for both the 5-HT₁ₐ receptor and the serotonin transporter (SERT).[2]

A series of 2,3-dihydrobenzo[b][1][2]dioxin- and indolealkylamine derivatives were synthesized and evaluated for their antidepressant-like effects.[2] One of the most promising compounds from this study, designated as compound 5 , displayed high binding affinities for both the 5-HT₁ₐ receptor (Ki = 96 nM) and SERT (Ki = 9.8 nM).[2] This compound acted as an agonist at the 5-HT₁ₐ receptor and an inhibitor of SERT, and it demonstrated greater antidepressant efficacy than fluoxetine in animal models.[2] In a separate study, another derivative, 8g , from a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1][2]dioxines, also showed high affinities for the 5-HT₁ₐ (Ki = 17 nM) and 5-HT₂ₐ (Ki = 0.71 nM) receptors and produced significant antidepressant-like effects.[9]

Table 4: Binding Affinities (Ki, nM) of 2,3-Dihydrobenzo[b]dioxin Derivatives at Serotonin Receptors and Transporter

| Compound | 5-HT₁ₐ Receptor (Ki, nM) | SERT (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) |

| 5 | 96 | 9.8 | Not reported |

| 8g | 17 | Not reported | 0.71 |

| Data compiled from studies on potential antidepressants.[2][9] |

The FST is a common behavioral test used to screen for antidepressant-like activity in rodents.

-

Animal Acclimatization: Mice are acclimated to the testing room for at least one hour before the experiment.

-

Drug Administration: The test compounds, a positive control (e.g., fluoxetine), and a vehicle control are administered to different groups of mice, typically via intraperitoneal injection, at a specified time before the test.

-

Test Procedure: Each mouse is individually placed in a transparent cylinder filled with water (25°C) from which it cannot escape. The total duration of the test is typically 6 minutes.

-

Behavioral Scoring: The behavior of the mouse is recorded, usually during the last 4 minutes of the test. The primary measure is the duration of immobility, where the mouse makes only the minimal movements necessary to keep its head above water.

-

Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

Dopamine D₄ Receptor Antagonism

The 2,3-dihydrobenzo[b]dioxin structure has also been incorporated into selective antagonists for the dopamine D₄ receptor, which is implicated in the pathophysiology of schizophrenia.[10] A potent antagonist, 1-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine (3d ), was developed with over 1,100-fold selectivity for D₄ receptors over D₂ and D₃ receptors, leading to the development of a potential radioligand for PET imaging.[10]

Anti-inflammatory Properties

Derivatives of the 2,3-dihydro-1,4-benzodioxin subunit have also been explored for their anti-inflammatory potential.

In Vivo Anti-inflammatory Activity

A study describing the synthesis of new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin moiety found that 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited anti-inflammatory potency comparable to that of Ibuprofen in a carrageenan-induced rat paw edema assay.[11]

Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a widely used in vivo model to assess the anti-inflammatory activity of new compounds.

-

Animal Preparation: Rats are fasted overnight before the experiment.

-

Compound Administration: The test compound, a positive control (e.g., Ibuprofen), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

-

Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the inflamed paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the drug-treated groups is calculated relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Other Reported Biological Activities

The versatility of the 2,3-dihydrobenzo[b]dioxin scaffold is further demonstrated by its application in developing compounds with other pharmacological effects.

-

Hypotensive Activity: Analogs of the drug isoxsuprine, where the phenoxyethyl group is incorporated into a 2,3-dihydro-1,4-benzodioxin ring, have been synthesized and shown to possess hypotensive activity in rats.[12]

-

Enzyme Inhibition: Novel sulfonamide-acetamide derivatives synthesized from 2,3-dihydro-1,4-benzodioxin-6-amine have been evaluated for their potential as enzyme inhibitors.[13]

Summary and Future Perspectives

The 2,3-dihydrobenzo[b]dioxin scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antidepressant, and anti-inflammatory effects. The structural rigidity and favorable physicochemical properties of this moiety make it an attractive core for further exploration in drug design and development.

Future research should focus on:

-

Elucidating the intrinsic biological activity of the parent compound, 2,3-Dihydrobenzo[b]dioxin-6-ol, and its simple derivatives.

-

Expanding the diversity of derivatives through combinatorial chemistry and target-oriented synthesis to explore new biological targets.

-

Conducting in-depth mechanistic studies for the most promising compounds to better understand their modes of action at the molecular level.

-

Optimizing the pharmacokinetic and toxicological profiles of lead compounds to advance them towards clinical development.

The continued investigation of the 2,3-dihydrobenzo[b]dioxin scaffold holds significant promise for the development of novel and effective therapies for a range of human diseases.

References

-

2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem. (URL: [Link])

-

Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC - NIH. (URL: [Link])

-

Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1][2]dioxin- and indolealkylamine derivatives as potential antidepressants - PubMed. (URL: [Link])

-

Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells | Request PDF - ResearchGate. (URL: [Link])

-

2,3-Dihydrobenzo[b][1][2]dioxin-6-ol - MySkinRecipes. (URL: [Link])

-

1-(2,3-Dihydrobenzo[ b][1][2]dioxin-6-yl) - PubMed - NIH. (URL: [Link])

-

Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed. (URL: [Link])

-

Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1][2]dioxine derivatives as potential antidepressants - PubMed. (URL: [Link])

-

Synthesis of 2,3-dihydrobenzo[b][1][2]dioxin-2-yl)(piperazin-1-yl)methanone. (URL: [Link])

-

Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC - NIH. (URL: [Link])

-

Design, Modification and 3D QSAR Studies of Novel 2,3-dihydrobenzo[b][1][2]dioxin-containing 4,5-dihydro-1H-pyrazole Derivatives as Inhibitors of B-Raf Kinase - PubMed. (URL: [Link])

-

2,3-dihydrobenzo[b][1][2]dioxin-6-ol (10288-72-9) - Chemchart. (URL: [Link])

-

Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} - SciELO. (URL: [Link])

-

Antioxidant properties of di-tert-butylhydroxylated flavonoids | Request PDF - ResearchGate. (URL: [Link])

-

Synthesis and Pharmacological Activity of Some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol Derivatives, as Cyclic Analogs of Isoxsuprine - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and evaluation of novel 2,3-dihydrobenzo[b][1,4]dioxin- and indolealkylamine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol [myskinrecipes.com]

- 4. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dioxol and dihydrodioxin analogs of 2- and 3-phenylacetonitriles as potent anti-cancer agents with nanomolar activity against a variety of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, modification and 3D QSAR studies of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives as inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1,4]dioxine derivatives as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(2,3-Dihydrobenzo[ b][1,4]dioxin-6-yl)-4-((6-[18F]fluoropyridin-3-yl)methyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and pharmacological activity of some 2,3-dihydro-1,4-benzodioxin and 1,3-benzodioxol derivatives, as cyclic analogs of isoxsuprine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

Introduction: Unveiling the Potential of a Versatile Scaffold

An In-Depth Technical Guide to the In Vitro Evaluation of 2,3-Dihydrobenzo[b]dioxin-6-ol

2,3-Dihydrobenzo[b]dioxin-6-ol is a heterocyclic organic compound featuring a benzodioxane core with a hydroxyl substituent. Its molecular structure (C₈H₈O₃) presents a compelling starting point for medicinal chemistry and drug development.[1] This scaffold is recognized as a valuable intermediate in the synthesis of more complex pharmaceuticals and bioactive molecules, in part due to its structural resemblance to benzodioxole derivatives, which are noted for their metabolic stability.[2][3] Derivatives of the 2,3-dihydrobenzo[b]dioxin framework have been explored for a range of therapeutic applications, including the development of potent inhibitors for enzymes like Poly(ADP-ribose)polymerase 1 (PARP1), a key target in cancer therapy.[2]

The phenolic hydroxyl group is a critical pharmacophore, strongly suggesting the potential for antioxidant activity. This activity often forms the mechanistic basis for broader cytoprotective, anti-inflammatory, and other beneficial biological effects. This guide, therefore, provides a comprehensive framework for the systematic in vitro evaluation of 2,3-Dihydrobenzo[b]dioxin-6-ol. We will proceed from foundational antioxidant screening to the elucidation of specific molecular mechanisms and conclude with essential safety assessments, providing researchers with a robust, field-proven workflow.

Part 1: Foundational Bioactivity Screening: Quantifying Antioxidant Capacity

Rationale: The primary and most logical starting point for characterizing a phenolic compound like 2,3-Dihydrobenzo[b]dioxin-6-ol is to determine its antioxidant potential. This is because oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a key pathological driver in numerous diseases. An effective antioxidant can neutralize these harmful radicals, representing a foundational therapeutic action. We begin with rapid, cost-effective acellular assays before progressing to more biologically relevant cell-based systems.

Acellular Radical Scavenging Assays: DPPH & ABTS

These assays serve as the first-pass screen for direct antioxidant activity. They measure the compound's intrinsic ability to scavenge stable synthetic radicals through mechanisms like Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[4]

Causality Behind Experimental Choice: We employ two distinct acellular assays to gain a more comprehensive understanding. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is typically scavenged more efficiently by compounds that operate via the HAT mechanism, while the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation can be neutralized by compounds acting through both HAT and SET pathways.[4] Comparing results from both can provide initial mechanistic insights.

-

Reagent Preparation:

-

Prepare a stock solution of 2,3-Dihydrobenzo[b]dioxin-6-ol in a suitable solvent (e.g., Methanol or DMSO).

-

Prepare a 120 µM working solution of DPPH in methanol. This solution should be freshly made and protected from light.[5]

-

Prepare a positive control, such as Trolox or Ascorbic Acid, at a known concentration range.

-

-

Assay Procedure (96-well plate format):

-

To triplicate wells, add 20 µL of various concentrations of the test compound.

-

Add 20 µL of solvent to negative control wells and 20 µL of the positive control to its respective wells.[5]

-

Initiate the reaction by adding 180-200 µL of the DPPH working solution to all wells.[5]

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition & Analysis:

-

Measure the absorbance at ~517 nm using a microplate reader.[4][6]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in deionized water.[7]

-

Generate the ABTS radical cation (ABTS•+) by mixing the two solutions in a 1:1 ratio and allowing them to stand in the dark at room temperature for 12-16 hours.[7]

-

Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[8]

-

-

Assay Procedure (96-well plate format):

-

Data Acquisition & Analysis:

-

Measure the absorbance at 734 nm.[7]

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

-

Caption: Workflow for initial acellular antioxidant screening.

| Assay | Parameter | Expected Result for Active Compound | Positive Control |

| DPPH | IC₅₀ (µM) | Low value indicates high potency | Trolox / Ascorbic Acid |

| ABTS | IC₅₀ (µM) | Low value indicates high potency | Trolox / Ascorbic Acid |

Cell-Based Antioxidant Assay: A Step Towards Biological Relevance

Rationale: While acellular assays are excellent for initial screening, they do not account for crucial biological factors like cell uptake, distribution, and metabolism.[10][11] The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant effects within a living cell, providing more physiologically relevant data.[10]

Self-Validating System: The assay uses human hepatocarcinoma HepG2 cells, which are metabolically active. A probe, 2′,7′-dichlorofluorescin diacetate (DCFH-DA), is loaded into the cells. Cellular esterases cleave the diacetate, trapping the probe (now DCFH) inside.[11] A peroxyl radical generator (ABAP) is then added, which oxidizes DCFH to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will enter the cell and prevent this oxidation, leading to a reduction in fluorescence.[10][11]

-

Cell Culture:

-

Culture HepG2 cells in a 96-well, black, clear-bottom plate until they reach >90% confluence.[12]

-

-

Assay Procedure:

-

Wash the cells with Phosphate Buffered Saline (PBS).

-

Treat the cells with various concentrations of the test compound and a positive control (e.g., Quercetin) for 1 hour.

-

Add 25 µM DCFH-DA to the wells and incubate for a further hour.

-

Wash the cells again with PBS to remove the extracellular probe.

-

Add 600 µM 2,2′-azobis(2-amidinopropane) dihydrochloride (ABAP) to all wells except the negative controls to induce oxidative stress.[11]

-

-

Data Acquisition & Analysis:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure fluorescence kinetically every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.[12]

-

Calculate the area under the curve (AUC) for each concentration.

-

Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

-

Results are often expressed as micromoles of quercetin equivalents (QE).[10]

-

Caption: Principle of the cell-based CAA assay.

Part 2: Elucidating Mechanisms of Cytoprotection

Rationale: Potent antioxidant activity often translates into broader cytoprotective effects by modulating key signaling pathways that regulate inflammation and cellular defense. Investigating these pathways provides a deeper understanding of the compound's mechanism of action beyond simple radical scavenging.

The Keap1-Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that controls the expression of a vast array of antioxidant and detoxification genes.[13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[13] Electrophilic compounds or oxidative stress can modify Keap1, releasing Nrf2, which then translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[14]

Causality Behind Experimental Choice: As a phenolic compound, 2,3-Dihydrobenzo[b]dioxin-6-ol may not only act as a direct antioxidant but could also be an indirect antioxidant by activating the Nrf2 pathway. An Nrf2 activation assay is therefore critical to distinguish between these mechanisms.

-

Cell Line:

-

Utilize a stable cell line containing an ARE-driven reporter gene (e.g., ARE-luciferase in HepG2 cells).[14]

-

-

Assay Procedure:

-

Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere.

-

Treat the cells with various concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol for a predetermined time (e.g., 6-24 hours). Use a known Nrf2 activator like sulforaphane as a positive control.[13]

-

-

Data Acquisition & Analysis:

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.

-

Normalize the reporter activity to cell viability (measured in a parallel plate via MTT assay) to exclude cytotoxicity-related artifacts.

-

Express results as fold-induction over the vehicle control and determine the EC₁․₅ (concentration for 1.5-fold induction) or EC₅₀.

-

Caption: Activation of the Nrf2-ARE antioxidant pathway.

Anti-inflammatory Potential: NF-κB Pathway

Chronic inflammation is closely linked to oxidative stress. The NF-κB (Nuclear Factor-kappa B) transcription factor is a pivotal mediator of inflammatory responses. There is significant crosstalk between the Nrf2 and NF-κB pathways, where Nrf2 activation often inhibits NF-κB activity, thus reducing inflammation.[13] Therefore, assessing the effect of 2,3-Dihydrobenzo[b]dioxin-6-ol on NF-κB activation is a logical extension of its antioxidant characterization. Common in vitro assays include measuring the inhibition of protein denaturation or enzyme activity (COX/LOX).[15]

Part 3: Essential Safety and Viability Assessment

Rationale: A compound's therapeutic potential is meaningless without an acceptable safety profile. Early-stage in vitro toxicology screening is essential to identify potential liabilities and determine a therapeutic window.[16][17] The most fundamental safety assessment is determining a compound's effect on cell viability and metabolic activity.

Self-Validating System: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.[18] NAD(P)H-dependent cellular oxidoreductase enzymes, present in metabolically active (viable) cells, reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble purple formazan product.[19][20] The amount of formazan produced is directly proportional to the number of living cells.

-

Cell Culture:

-

Seed a relevant cell line (e.g., HepG2 for general toxicity, or a specific cell line relevant to a therapeutic target) in a 96-well plate and allow cells to adhere overnight.

-

-

Assay Procedure:

-

Treat the cells with a wide range of concentrations of 2,3-Dihydrobenzo[b]dioxin-6-ol for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium.

-

Add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[20]

-

Insoluble formazan crystals will form. Carefully remove the MTT solution.

-

-

Data Acquisition & Analysis:

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[21]

-

Measure the absorbance of the resulting purple solution, typically between 500 and 600 nm (e.g., 570 nm).[18]

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the viability against the compound concentration to determine the CC₅₀ (cytotoxic concentration 50%).

-

Caption: Workflow for assessing cytotoxicity using the MTT assay.

| Cell Line | Incubation Time | Parameter | Result |

| HepG2 | 24h | CC₅₀ (µM) | Value |

| HepG2 | 48h | CC₅₀ (µM) | Value |

| (Other) | 24h | CC₅₀ (µM) | Value |

Synthesis and Data Interpretation

A comprehensive profile of 2,3-Dihydrobenzo[b]dioxin-6-ol is achieved by integrating the data from these orthogonal assays. The key is to look for a therapeutic window. The Selectivity Index (SI) , calculated as SI = CC₅₀ / IC₅₀, is a critical metric. A high SI value (typically >10) is desirable, as it indicates that the compound exerts its biological effect (e.g., antioxidant activity) at concentrations far below those at which it causes general cytotoxicity. A compound that is a potent Nrf2 activator at non-toxic concentrations would be a particularly promising lead for further development.

Conclusion

This technical guide outlines a logical, multi-tiered strategy for the in vitro characterization of 2,3-Dihydrobenzo[b]dioxin-6-ol. By systematically progressing from broad antioxidant screening (DPPH, ABTS) to more biologically complex models (CAA) and mechanistic pathway analysis (Nrf2), while integrating essential cytotoxicity testing (MTT), researchers can build a robust data package. This workflow not only elucidates the compound's primary bioactivity but also provides crucial insights into its mechanism of action and safety profile, establishing a solid foundation for its potential development as a novel therapeutic agent.

References

- A Researcher's Guide to In Vitro Antioxidant Assays for Novel Phenols. (2025). Benchchem.

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]

-

Re, R., Pellegrini, N., et al. (1999). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

-

Tharanga, H. G. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

-

Wikipedia contributors. (n.d.). MTT assay. Wikipedia. [Link]

-

Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ACS Publications. [Link]

-

van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

-

CAA Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Cell-Based Antioxidant Assays. (n.d.). BioIVT. [Link]

-

Trouillas, P., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]

-

MTT Assay for Cytotoxicity. (2018). G-Biosciences. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2021). ResearchGate. [Link]

-

Tharanga, H. G. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

- Application Notes and Protocols for the Preparation of ABTS Working Solution in Antioxidant Assays. (2025). Benchchem.

-

In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]

-

Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

-

ABTS Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

DPPH Antioxidant Assay Kit. (n.d.). Zen-Bio. [Link]

-

ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. [Link]

-

Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS. [Link]

-

DPPH Assay Procedure Guide. (n.d.). Scribd. [Link]

-

Xia, M., et al. (2018). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 1714, 213–225. [Link]

-

DPPH radical scavenging activity. (n.d.). Marine Biology. [https://www.sc.u-tokai.ac.jp/rika/koza/kaiyoseibutsu/banno/Protocol/DPPH radical scavenging activity.pdf]([Link] radical scavenging activity.pdf)

-

Wang, L., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 72. [Link]

-

Human NRF2 Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]

-

Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. (n.d.). Springer Nature Experiments. [Link]

-

Gunathilake, K.D.P.P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Biomedicines, 6(4), 107. [Link]

-

Pérez-Jiménez, J., et al. (2010). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Critical Reviews in Food Science and Nutrition, 50(7), 609-635. [Link]

-

NRF2 Signaling: A Keystone in Inflammation and Disease Management. (2024). Assay Genie. [Link]

-

Kumar, V., et al. (2012). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 4(3), 204-207. [Link]

-

A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE. [Link]

-

Madhavan, L., et al. (2016). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. Antioxidants, 5(1), 7. [Link]

-

Recent Progress of In Vitro Toxicity Assays in Drug Discovery. (2020). News-Medical.Net. [Link]

-

Predictive in vitro toxicology screening to guide chemical design in drug discovery. (2019). Current Opinion in Toxicology, 15, 99-108. [Link]

-

In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (2019). Journal of Advanced Research, 15, 1-4. [Link]

-

Šućur, J., et al. (2023). Quantitative Analysis of Polyphenols and In Vitro Antioxidant, Antimicrobial and Toxicity Assessments in Needles of Five Pinus Species from Montenegro. MDPI. [Link]

-

2,3-Dihydrobenzo[b][4]dioxin-6-ol. (n.d.). MySkinRecipes. [Link]

-

2,3-Dihydro-1,4-benzodioxin-6-ol. (n.d.). PubChem. [Link]

-

2,3-dihydrobenzo[b][4]dioxin-6-ol (10288-72-9). (n.d.). Chemchart. [Link]

-

Shiferie, F., & Tadesse, S. (2022). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. Heliyon, 8(1), e08723. [Link]

Sources

- 1. 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2,3-Dihydrobenzo[b][1,4]dioxin-6-ol [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. marinebiology.pt [marinebiology.pt]

- 6. louis.uah.edu [louis.uah.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]

- 10. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. zen-bio.com [zen-bio.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. criver.com [criver.com]

- 17. news-medical.net [news-medical.net]

- 18. MTT assay - Wikipedia [en.wikipedia.org]

- 19. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. broadpharm.com [broadpharm.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

Spectroscopic Characterization of 2,3-Dihydrobenzo[b]dioxin-6-ol: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydrobenzo[b]dioxin-6-ol, a key intermediate in the synthesis of various biologically active compounds.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and data from closely related analogues, offering a robust framework for the structural elucidation and quality control of this versatile molecule.

Molecular Structure and its Spectroscopic Implications

2,3-Dihydrobenzo[b]dioxin-6-ol, with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol , possesses a unique structural architecture that gives rise to a distinct spectroscopic fingerprint.[3][4] The molecule consists of a benzene ring fused to a 1,4-dioxane ring, with a hydroxyl group at the 6-position of the aromatic ring. This arrangement dictates the chemical environment of each proton and carbon atom, the vibrational modes of the chemical bonds, and the fragmentation pattern upon ionization.

Molecular Structure of 2,3-Dihydrobenzo[b]dioxin-6-ol

Figure 1. Chemical structure of 2,3-Dihydrobenzo[b]dioxin-6-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,3-Dihydrobenzo[b]dioxin-6-ol, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3-Dihydrobenzo[b]dioxin-6-ol is expected to show distinct signals for the aromatic protons, the methylene protons of the dioxane ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating effects of the ether oxygens and the hydroxyl group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,3-Dihydrobenzo[b]dioxin-6-ol in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of the exchangeable hydroxyl proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Number of scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation delay (d1): 1-5 seconds.

-

Acquisition time: 2-4 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-5) | ~6.7 | d | ~2.5 |

| Aromatic H (H-7) | ~6.6 | dd | ~8.5, 2.5 |

| Aromatic H (H-8) | ~6.8 | d | ~8.5 |

| Methylene (O-CH₂-CH₂-O) | ~4.2 | s | - |

| Hydroxyl (OH) | 5.0 - 9.0 (solvent dependent) | br s | - |

Note: The chemical shifts are estimations based on data from similar benzodioxane derivatives and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.[5][6]

¹H NMR Interpretation Workflow

Figure 2. Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of the dioxane ring, only one signal is expected for the two methylene carbons. The aromatic region will show distinct signals for each carbon atom, with their chemical shifts influenced by the attached oxygen atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol is similar to that for ¹H NMR, with the following key differences in acquisition parameters:

-

Pulse sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each carbon.

-

Number of scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-O (Aromatic) | ~148 |

| C-OH (Aromatic) | ~142 |

| C-H (Aromatic) | ~118 |

| C-H (Aromatic) | ~117 |

| C-H (Aromatic) | ~115 |

| C-C (Aromatic) | ~110 |

| O-C H₂-C H₂-O | ~64 |

Note: These are predicted chemical shifts based on known data for similar structures.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,3-Dihydrobenzo[b]dioxin-6-ol, the key vibrational bands will correspond to the O-H, C-H, C=C, and C-O bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3500 - 3200 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium to strong |

| C-O stretch (aryl ether) | 1275 - 1200 | Strong |

| C-O stretch (aliphatic ether) | 1150 - 1085 | Strong |

| C-O stretch (phenolic) | 1260 - 1180 | Strong |

The presence of a broad band in the 3500-3200 cm⁻¹ region is a strong indicator of the hydroxyl group. The strong absorptions in the "fingerprint region" (below 1500 cm⁻¹) corresponding to the C-O stretching vibrations are characteristic of the dioxo- and hydroxyl- functionalities.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for a molecule of this type include Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Mass Spectrometry Data

-

Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 152.

-

Key Fragmentation Pathways: Under EI conditions, the molecular ion can undergo fragmentation. A plausible fragmentation pathway involves the loss of ethylene (C₂H₄) from the dioxane ring, leading to a radical cation at m/z 124. Subsequent loss of CO would yield a fragment at m/z 96.

Plausible Mass Spectrometry Fragmentation

Figure 3. A simplified representation of a possible fragmentation pathway.

Conclusion